5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Overview
Description
5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C10H12FN. It is a derivative of tetrahydronaphthalene, where a fluorine atom is substituted at the 5th position and an amine group is attached to the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but with the fluorine atom at the 6th position.
1,2,3,4-Tetrahydro-1-naphthylamine: Lacks the fluorine substitution.
5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-one: Contains a ketone group instead of an amine.
Uniqueness
5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the specific positioning of the fluorine atom and the amine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .
Properties
IUPAC Name |
5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYUGHNOJHWIJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
907973-43-7 | |
Record name | 5-Fluoro-1,2,3,4-tetrahydro-1-naphthalenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=907973-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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